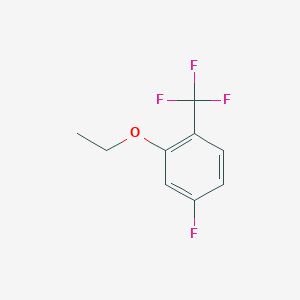

2-Ethoxy-4-fluorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYCGJJVRSOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of the Precursor: 4 Fluoro 3 Trifluoromethyl Phenol

The most direct route to 4-fluoro-3-(trifluoromethyl)phenol (B1297691) starts from the commercially available 4-fluoro-3-trifluoromethylaniline. The synthesis proceeds via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This method is well-documented in patent literature and provides high yields of the desired phenol (B47542). nih.govmcmaster.ca

The reaction involves treating 4-fluoro-3-trifluoromethylaniline with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like sulfuric acid at low temperatures (typically below 10°C) to form the corresponding diazonium salt. nih.govmcmaster.ca The subsequent hydrolysis of this diazonium salt, often facilitated by heating in the presence of a copper sulfate (B86663) solution, yields 4-fluoro-3-(trifluoromethyl)phenol. mcmaster.ca The use of a water-insoluble solvent such as toluene (B28343) or xylene during the hydrolysis step can improve the yield and facilitate product isolation. mcmaster.ca

Reaction Scheme for the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol: ``` [4-fluoro-3-trifluoromethylaniline] --(NaNO₂, H₂SO₄, H₂O, <10°C)--> [4-fluoro-3-(trifluoromethyl)benzenediazonium salt] --(H₂O, CuSO₄, heat)--> [4-fluoro-3-(trifluoromethyl)phenol]

The table below summarizes the key steps and reagents for the chemo- and regioselective synthesis of 2-Ethoxy-4-fluorobenzotrifluoride.

| Step | Reaction | Starting Material | Key Reagents | Product | Key Considerations |

| 1 | Diazotization and Hydrolysis | 4-fluoro-3-trifluoromethylaniline | 1. Sodium nitrite (NaNO₂) 2. Sulfuric acid (H₂SO₄) 3. Copper sulfate (CuSO₄) (optional) | 4-fluoro-3-(trifluoromethyl)phenol | Low temperature for diazotization is crucial. Use of a co-solvent can improve yield. |

| 2 | Williamson Ether Synthesis | 4-fluoro-3-(trifluoromethyl)phenol | 1. Base (e.g., K₂CO₃, NaH) 2. Ethylating agent (e.g., C₂H₅I, C₂H₅Br) 3. Solvent (e.g., DMF, Acetone) | This compound | The strong electron-withdrawing trifluoromethyl group directs the ethoxy group to the C2 position. |

This two-step synthetic strategy, leveraging a diazotization-hydrolysis sequence followed by a regioselective Williamson ether synthesis, provides a reliable and controllable method for the preparation of this compound, a molecule with a precisely defined substitution pattern. The success of this synthesis hinges on the careful control of reaction conditions to ensure both high chemical yield and the desired regiochemical outcome.

Synthetic Methodologies for 2 Ethoxy 4 Fluorobenzotrifluoride

Established Synthetic Routes and Reaction Pathways

The formation of 2-Ethoxy-4-fluorobenzotrifluoride predominantly relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable due to the electronic properties of the benzotrifluoride (B45747) core, which is rendered sufficiently electron-deficient by its substituents to react with nucleophiles. libretexts.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a cornerstone for functionalizing electron-poor aromatic rings. sioc-journal.cn Unlike typical SN2 reactions that occur at tetrahedral carbon centers, the SNAr reaction takes place at a trigonal sp2-hybridized carbon of the aromatic ring. wikipedia.org The reaction is not a single-step displacement but proceeds via a two-step addition-elimination mechanism. imperial.ac.uk

The synthesis of this compound via ethoxylation is a classic example of the SNAr mechanism. The process is initiated by the attack of a nucleophile, in this case, the ethoxide ion (CH₃CH₂O⁻), on the aromatic ring. This attack is directed to a carbon atom bearing a suitable leaving group. The presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group, is crucial as they activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com These groups stabilize the resulting negatively charged intermediate by delocalizing the charge through resonance. wikipedia.org

The mechanism proceeds as follows:

Addition Step: The ethoxide nucleophile attacks the carbon atom at the 2-position of the fluorinated benzotrifluoride precursor. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uknih.gov The aromaticity of the ring is temporarily lost during this stage. The stability of this complex is the key to the reaction's success and is enhanced by the -CF₃ group at the para position and the fluorine atom at the ortho position relative to the point of attack.

Elimination Step: The aromaticity is restored in a subsequent, typically fast, step where the leaving group is expelled from the Meisenheimer complex. imperial.ac.ukcore.ac.uk This results in the final product, this compound.

The rate-determining step of the SNAr reaction is generally the initial attack of the nucleophile and the formation of the Meisenheimer complex, as this involves the disruption of the stable aromatic system. libretexts.orgmasterorganicchemistry.com

The nature of the leaving group at the site of nucleophilic attack significantly impacts the efficiency of the SNAr reaction. For activated aromatic systems, the typical leaving group reactivity order seen in aliphatic substitution (I > Br > Cl > F) is inverted. In SNAr reactions, the order is often F > Cl > Br > I. libretexts.orgnih.gov

| Leaving Group (X) | Relative Reactivity in SNAr | Key Property Influencing Reactivity |

|---|---|---|

| F | Highest | High electronegativity activates the ring for nucleophilic attack. |

| Cl | Intermediate | Moderate electronegativity and leaving group ability. |

| Br | Intermediate | Lower electronegativity than Cl. |

| I | Lowest | Lowest electronegativity among halogens. |

| NO₂ | High | Strong electron-withdrawing nature, though often replaced by halides for synthetic ease. |

Precursor Synthesis and Transformation Pathways

The synthesis of this compound begins with appropriately substituted benzotrifluoride precursors. The selection of the starting material is critical for an efficient reaction.

A common and direct precursor for this synthesis is a dihalogenated benzotrifluoride, specifically one with leaving groups at the C2 and C4 positions. 2,4-Difluorobenzotrifluoride or 2-Chloro-4-fluorobenzotrifluoride are logical starting materials. The trifluoromethyl group at position 1 activates the ring, and the ethoxide ion will preferentially displace the leaving group at the ortho position (C2) due to the combined electron-withdrawing effects of the -CF₃ and the C4-fluoro substituents.

The general transformation is as follows:

A precursor like 2-Chloro-4-fluorobenzotrifluoride is dissolved in a suitable solvent.

A source of ethoxide, such as sodium ethoxide, is added.

The reaction mixture is heated to facilitate the substitution, yielding this compound.

The introduction of the ethoxy group is a specific application of the Williamson ether synthesis, adapted for an aromatic substrate via the SNAr pathway. wikipedia.orgbyjus.com This method involves the reaction of an alkoxide with an organohalide. byjus.com

The key components for this ethersynthesis are:

The Alkoxide: Sodium ethoxide (NaOEt) or potassium ethoxide (KOEt) are the most common reagents. chemistrytalk.org These are strong nucleophiles and are typically prepared by reacting sodium or potassium metal with anhydrous ethanol, or they are generated in situ. wikipedia.org

The Solvent: The choice of solvent is important. Often, the parent alcohol (ethanol in this case) is used as the solvent. masterorganicchemistry.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used as they are effective at solvating the cation and leaving the nucleophile more reactive. youtube.com

| Precursor | Reagent | Typical Solvent | Product |

|---|---|---|---|

| 2-Chloro-4-fluorobenzotrifluoride | Sodium Ethoxide (NaOEt) | Ethanol, DMF, or DMSO | This compound |

| 2,4-Difluorobenzotrifluoride | Sodium Ethoxide (NaOEt) | Ethanol, DMF, or DMSO | This compound |

Fluorination Methodologies for Trifluoromethyl Introduction

The introduction of a trifluoromethyl (CF3) group is a pivotal step in the synthesis of benzotrifluorides. A range of fluorinating agents and methods are employed for this purpose, each with distinct advantages and applications.

Historically, harsh reagents like antimony trifluoride (SbF3), often used in conjunction with a catalyst like antimony pentachloride, and hazardous hydrogen fluoride (B91410) (HF) were primary methods for converting trichloromethyl groups to trifluoromethyl groups, as seen in the Swarts reaction. dovepress.combeilstein-journals.org While effective, the toxicity and hazardous nature of these reagents have driven the development of alternative methods. dovepress.com

Modern approaches often utilize safer and more selective fluorinating agents. For instance, oxidative desulfurization-fluorination of dithiocarbonates using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in combination with hydrogen fluoride-pyridine offers a pathway to trifluoromethyl ethers. beilstein-journals.org Another technique involves the fluorination of carboxylic acids. A typical procedure might involve heating a benzoic acid derivative with a fluorinating agent like phenylsulfur trifluoride in a sealed reactor to produce the corresponding benzotrifluoride in high yield. chemicalbook.com

The direct C–H fluorination presents an atom-economical approach, though it faces challenges in controlling regioselectivity, especially in molecules with multiple C-H bonds. beilstein-journals.org Photosensitized fluorination, which avoids the need for pre-functionalized starting materials, is an area of active research. beilstein-journals.org The choice of fluorinating agent and method is critical and often depends on the specific substrate and desired reaction conditions. Industrial processes may employ continuous fluorination reactions, combining liquid-liquid and gas-liquid phase reactions to manage the reaction and byproducts effectively. google.com For example, the reaction of p-chlorobenzyl chloride with anhydrous hydrogen fluoride can be problematic in later stages due to reduced solubility, necessitating the addition of a strong Lewis acid catalyst to drive the reaction to completion. google.com

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective formation of complex molecules like this compound. Palladium and copper catalysts are particularly prominent in the synthesis of benzotrifluorides and related fluorinated compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of many pharmaceutical and agrochemical intermediates. researchgate.net Reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings have become standard methods for creating the core structures of complex molecules. researchgate.net

In the context of benzotrifluoride synthesis, these reactions can be used to assemble the aromatic core or to introduce the trifluoromethyl group indirectly. For instance, the Suzuki-Miyaura reaction can couple an aryl halide with an arylboronic acid to form a biaryl structure, a common motif in many advanced materials and pharmaceuticals. researchgate.net The efficiency of these reactions often depends on the choice of ligand, which can influence the catalyst's stability and reactivity. youtube.com The development of new ligands has enabled these reactions to be carried out under milder conditions and at lower catalyst loadings, even at the parts-per-million (ppm) level. youtube.com

While direct palladium-catalyzed trifluoromethylation exists, a more common strategy involves the coupling of a trifluoromethyl-containing building block. For example, the palladium-catalyzed reaction of chlorotrifluoroethylene (B8367) with an arylboronic acid can introduce a trifluorovinyl group, which can be further transformed. mdpi.com The development of base-free coupling reactions of organofluorine compounds with organoboron reagents represents a significant advancement in this area. mdpi.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions in Organic Synthesis

| Reaction Name | Reactants | Product Type | Catalyst System Example |

| Suzuki-Miyaura | Aryl/Alkenyl Halide + Organoboron Compound | Biaryl, Alkenylarene | PdCl2(dppf), Cs2CO3 |

| Mizoroki-Heck | Aryl/Alkenyl Halide + Alkene | Substituted Alkene | Pd(OAc)2, PPh3 |

| Sonogashira | Aryl/Alkenyl Halide + Terminal Alkyne | Aryl/Alkenyl Alkyne | PdCl2(PPh3)2, CuI |

| Kumada-Corriu | Aryl/Alkenyl Halide + Grignard Reagent | Biaryl, Alkenylarene | Pd(PPh3)4 or NiCl2(dppp) |

| Liebeskind-Srogl | Thioester + Organostannane | Ketone | Pd(0), Cu(I) carboxylate |

This table provides a general overview of common palladium-catalyzed coupling reactions and is not specific to the synthesis of this compound.

Copper-mediated reactions have emerged as a versatile and cost-effective alternative to palladium-catalyzed processes for certain transformations. nih.gov Copper catalysts are particularly effective in mediating trifluoromethylation reactions. nih.govthieme-connect.de

A significant development is the use of fluoroform as a CF3 source for copper-mediated trifluoromethylation. thieme-connect.de This approach is attractive due to the low cost of fluoroform. The pre-formed [CuCF3] species derived from fluoroform has been shown to be an efficient reagent for the synthesis of trifluoromethylated alkynes, indoles, and benzofurans. thieme-connect.de The oxidation state of the copper species can be crucial; for instance, pre-oxidation of [CuICF3] to a presumed [CuIICF3] species can suppress side reactions and improve yields in certain applications. thieme-connect.de

Copper-mediated N-trifluoromethylation of O-benzoylhydroxylamines provides a direct route to N-CF3 compounds under mild conditions using inexpensive reagents. nih.gov This method is operationally simple and has been used to synthesize a variety of structurally complex N-trifluoromethylated amines. nih.gov Mechanistic studies suggest that the reaction proceeds through a copper-mediated pathway, as the absence of copper results in no product formation. nih.gov Copper-catalyzed multicomponent reactions also offer an efficient way to construct complex molecules, such as drug-like bicyclopentanes, in a single step.

Advanced Synthetic Techniques and Green Chemistry Considerations

The chemical industry is increasingly focusing on developing sustainable and environmentally friendly manufacturing processes. This shift is driven by a desire to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

The choice of solvent can have a profound impact on reaction rates, yields, and selectivity. nih.govresearchgate.net Understanding solvent effects is crucial for optimizing synthetic protocols. Linear solvation energy relationships (LSER) can be used to correlate reaction kinetics with solvent properties such as polarity, hydrogen bond donating ability, and hydrogen bond accepting ability. nih.gov This understanding allows for the in silico prediction of reaction performance in different solvents, enabling the selection of optimal conditions before extensive experimental work. nih.gov

For instance, in the synthesis of 4-ethoxy-2-fluorobenzaldehyde, a precursor to the title compound, the reaction of 2-fluoro-4-hydroxybenzaldehyde (B1296990) with iodoethane (B44018) is carried out in N,N-dimethylformamide (DMF), a polar aprotic solvent that facilitates nucleophilic substitution reactions. chemicalbook.com Reaction optimization involves not only solvent selection but also careful control of temperature and reactant concentrations to maximize yield and minimize side product formation. google.comnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. dovepress.comresearchgate.net This involves developing new methodologies that are more sustainable than traditional techniques, often by using less hazardous reagents, reducing energy consumption, and minimizing waste. researchgate.netnottingham.ac.uk

One area of focus is the development of catalytic fluorination methods that use more benign fluorine sources. nottingham.ac.uk For example, research is ongoing to enhance the reactivity of metal fluoride salts, which are among the more sustainable sources of fluorine. nottingham.ac.uk Another approach is transfer fluorination, where fluorine is transferred from a perfluorinated organic molecule to a substrate, potentially allowing for the use of waste fluorine sources as feedstocks. nottingham.ac.uk

The use of water as a solvent for organic reactions, particularly in conjunction with micellar catalysis, is a promising green chemistry approach. youtube.com This can reduce the reliance on volatile organic solvents and allow for reactions to be carried out at lower temperatures, saving energy and reducing the formation of byproducts. youtube.com The development of safe, low-cost, and eco-friendly methods, such as the synthesis of sulfonyl fluorides using non-toxic by-products, exemplifies the move towards greener processes in the chemical industry. sciencedaily.com These innovations are crucial for the sustainable production of valuable fluorinated compounds like this compound. youtube.com

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound is not a trivial one-step process. It requires a multi-step approach where chemo- and regioselectivity are the guiding principles. A logical and efficient synthetic pathway involves the initial construction of a key intermediate, 4-fluoro-3-(trifluoromethyl)phenol (B1297691), followed by a regioselective etherification to introduce the ethoxy group at the desired C2 position.

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 4 Fluorobenzotrifluoride

Mechanistic Pathways of Functionalization Reactions

The functionalization of 2-Ethoxy-4-fluorobenzotrifluoride can be approached by targeting the aromatic ring, the trifluoromethyl group, or the ethoxy moiety. Each pathway is influenced by the electronic nature of the substituents.

The aromatic ring of this compound is influenced by competing electronic effects. The ethoxy group is an activating, ortho-, para-director due to its +M (mesomeric) effect, donating electron density to the ring. masterorganicchemistry.com Conversely, the fluorine atom is a deactivating ortho-, para-director (-I, +M effects), and the trifluoromethyl group is a powerful deactivating, meta-director due to its strong -I (inductive) effect. nih.govyoutube.comresearchgate.net

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| Ethoxy (-OCH₂CH₃) | 2 | +M > -I (Activating) | Ortho, Para |

| Fluoro (-F) | 4 | -I > +M (Deactivating) | Ortho, Para |

| Trifluoromethyl (-CF₃) | 1 | -I (Strongly Deactivating) | Meta |

In electrophilic aromatic substitution reactions, the position of attack is a result of the combined directing influences of all three substituents. The powerful activating and directing effect of the ethoxy group would favor substitution at the positions ortho and para to it (positions 3 and 5). The fluorine at position 4 also directs ortho and para (positions 3 and 5). The strongly deactivating trifluoromethyl group at position 1 directs to the meta positions (positions 3 and 5). Therefore, electrophilic attack is strongly favored at the 3 and 5 positions. For instance, nitration of similar substituted benzotrifluorides has shown that the regioselectivity is a complex outcome of these competing effects. researchgate.net

The trifluoromethyl (CF₃) group is generally robust and resistant to many chemical transformations. nih.gov However, its strong electron-withdrawing nature can influence the reactivity of the adjacent C-F bonds. nih.gov Under specific conditions, such as in superacidic media, the CF₃ group can undergo protolytic defluorination to form carbocationic intermediates, which can then react with nucleophiles. nih.gov Additionally, recent advances in photoredox catalysis have enabled the defluorinative functionalization of trifluoromethylarenes, opening new avenues for their derivatization. acs.org While specific studies on this compound are not prevalent, the general reactivity patterns of trifluoromethylated aromatics suggest potential for such transformations. researchgate.netnih.gov

The ethoxy group is typically introduced onto the aromatic ring via nucleophilic aromatic substitution (SNAr) on a suitable precursor. For example, the synthesis of the related compound 5-nitro-2-ethoxy-4-fluorobenzotrifluoride involves the displacement of a chlorine atom by an ethoxy group. This highlights the utility of the ethoxy group as a key functional handle introduced during the synthesis of such molecules.

Furthermore, the ether linkage of the ethoxy group can be cleaved under harsh conditions, such as with strong acids like HBr or BBr₃, to yield the corresponding phenol (B47542). This transformation, while not always desirable, can be a strategic step in a multi-step synthesis.

Role as a Synthetic Intermediate and Building Block

Due to its specific substitution pattern, this compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Participation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

While direct experimental data on the participation of this compound in cross-coupling reactions is limited, the presence of a halogenated aromatic ring in its precursors suggests its potential utility in such transformations. For instance, fluorinated aryl halides are known substrates for Suzuki-Miyaura and Heck reactions. thieme-connect.demdpi.comacs.org

The general mechanism for a Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. nih.govnih.gov

General Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, and the palladium(0) catalyst is regenerated.

Similarly, the Heck reaction couples an aryl halide with an alkene, also catalyzed by palladium. nih.govorganic-chemistry.org The reactivity in these cross-coupling reactions is highly dependent on the nature of the halide and the electronic properties of the aromatic ring. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the rate of oxidative addition.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient synthetic strategies. nih.gov Trifluoromethylated aromatic compounds have been successfully employed in various MCRs. researchgate.netresearchgate.net For example, trifluoromethylated β-amino ketones and nitriles have been synthesized through copper-catalyzed MCRs. researchgate.net The electron-deficient nature of the aromatic ring in this compound could make it a suitable partner in certain MCRs, potentially leading to the rapid construction of complex, fluorinated molecules. researchgate.netrsc.org Photocatalytic MCRs have also emerged as a powerful tool for the defluorinative multicomponent cascade reaction of trifluoromethylarenes. acs.org

Precursor for Complex Molecular Architectures

This compound and its derivatives are valuable precursors in the synthesis of more complex molecular structures, particularly those with applications in medicinal chemistry and materials science. The strategic placement of the ethoxy, fluoro, and trifluoromethyl groups on the benzene (B151609) ring allows for selective chemical transformations, enabling the construction of elaborate molecules. One notable example is the use of a closely related compound, 5-nitro-2-ethoxy-4-fluorobenzotrifluoride, as a key intermediate in the synthesis of substituted anilines, which are themselves important building blocks for a variety of bioactive compounds.

The synthesis of 5-ethoxy-2-(trifluoromethyl)aniline (B8213069) from 2,4-dichloro-5-nitrobenzotrifluoride (B1298443) highlights the role of the fluorinated benzotrifluoride (B45747) scaffold. In this multi-step process, the chlorine atom at the 4-position of the starting material is first displaced by a fluorine atom. This is followed by a nucleophilic aromatic substitution reaction where the chlorine at the 2-position is replaced by an ethoxy group, yielding 5-nitro-2-ethoxy-4-fluorobenzotrifluoride. The final step involves the reduction of the nitro group to an amine, affording the desired 5-ethoxy-2-(trifluoromethyl)aniline.

This transformation underscores the utility of the this compound framework as a stable platform for sequential chemical modifications. The electron-withdrawing nature of the trifluoromethyl and nitro groups facilitates nucleophilic aromatic substitution, while the ethoxy group can influence the regioselectivity of further reactions.

A summary of the reaction sequence is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 2,4-dichloro-5-nitrobenzotrifluoride | Fluorinating agent (e.g., KF) | 2-chloro-4-fluoro-5-nitrobenzotrifluoride | Halogen exchange (Chlorine to Fluorine) |

| 2 | 2-chloro-4-fluoro-5-nitrobenzotrifluoride | Sodium ethoxide | 5-nitro-2-ethoxy-4-fluorobenzotrifluoride | Nucleophilic aromatic substitution (Ethoxylation) |

| 3 | 5-nitro-2-ethoxy-4-fluorobenzotrifluoride | Reducing agent (e.g., H2/Pd-C) | 5-ethoxy-2-(trifluoromethyl)aniline | Nitro group reduction |

Derivatization and Analog Development of 2 Ethoxy 4 Fluorobenzotrifluoride

Design and Synthesis of Novel Analogs and Homologs

The development of novel analogs and homologs of 2-Ethoxy-4-fluorobenzotrifluoride would likely commence with modifications to the ethoxy group or the aromatic ring. Standard synthetic transformations could be employed to introduce a variety of functionalities, thereby probing the structure-activity relationships of the resulting compounds.

One common approach involves the ether cleavage of the ethoxy group to yield the corresponding phenol (B47542). This phenol intermediate serves as a versatile platform for the synthesis of a wide array of new analogs. For instance, Williamson ether synthesis could be utilized to introduce longer or more complex alkyl chains, cyclic ethers, or moieties bearing additional functional groups such as esters, amides, or nitriles. The reaction conditions would typically involve a base, such as sodium hydride or potassium carbonate, and an appropriate alkyl halide.

Homologation, the process of extending a carbon chain, could be achieved by converting the ethoxy group to a hydroxymethyl group, followed by standard chain-extension reactions. Alternatively, functionalization of the aromatic ring through electrophilic aromatic substitution could introduce new substituents. However, the strong deactivating effect of the trifluoromethyl group and the directing effects of the existing substituents would need to be carefully considered to control the regioselectivity of such reactions.

Table 1: Hypothetical Analogs of this compound via Ether Modification

| Starting Material | Reagents | Product | Potential Properties |

| This compound | 1. BBr₃2. R-X, Base | 2-Alkoxy-4-fluorobenzotrifluoride (R = various alkyl/functionalized groups) | Altered lipophilicity, solubility, and metabolic stability. |

| 2-Hydroxy-4-fluorobenzotrifluoride | Propargyl bromide, K₂CO₃ | 2-(Prop-2-yn-1-yloxy)-4-fluorobenzotrifluoride | Introduction of a reactive handle for click chemistry. |

| 2-Hydroxy-4-fluorobenzotrifluoride | Ethyl bromoacetate, Cs₂CO₃ | Ethyl 2-((2-fluoro-4-(trifluoromethyl)phenoxy)methyl)acetate | Introduction of an ester moiety for potential hydrolysis or further modification. |

This table presents theoretical synthetic pathways and is for illustrative purposes.

Functional Group Interconversions and Modifications

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. For this compound, several FGIs could be envisaged to create a diverse library of derivatives.

The ethoxy group itself can be the subject of various modifications. For example, O-dealkylation to the phenol, as mentioned earlier, is a key FGI. The resulting phenol can then be converted to a triflate, which is an excellent leaving group for subsequent nucleophilic substitution reactions, including palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-S bonds.

Another potential area for FGI is the trifluoromethyl group. While generally robust, methods exist for its transformation. For instance, under specific conditions, it can be hydrolyzed to a carboxylic acid group. This carboxylic acid can then serve as a handle for the synthesis of amides, esters, and other acid derivatives, significantly expanding the chemical space of the analogs.

Modification of the aromatic ring could also be achieved through FGIs. For example, if a nitro group were introduced onto the ring, it could be reduced to an amine. This amine could then be subjected to a vast array of transformations, including diazotization followed by substitution (Sandmeyer reaction), acylation, or sulfonylation, to generate a wide range of analogs with different electronic and steric properties.

Table 2: Potential Functional Group Interconversions for this compound Derivatives

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Ethoxy (-OCH₂CH₃) | Hydroxyl (-OH) | BBr₃ or HBr |

| Hydroxyl (-OH) | Triflate (-OTf) | Tf₂O, Pyridine (B92270) |

| Trifluoromethyl (-CF₃) | Carboxylic Acid (-COOH) | Strong acid or base, high temperature (harsh conditions) |

| Aromatic C-H | Aromatic C-NO₂ | HNO₃, H₂SO₄ |

| Aromatic Nitro (-NO₂) | Aromatic Amine (-NH₂) | H₂, Pd/C or SnCl₂, HCl |

This table outlines plausible but not experimentally confirmed transformations for the specified scaffold.

Exploration of Bioisosteric Replacements in Related Structures

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. For this compound, several bioisosteric replacements could be considered.

The ethoxy group could be replaced by a variety of other functionalities. For example, a thioether (-SCH₂CH₃) could be introduced to probe the effect of a sulfur atom in place of oxygen. An N-alkyl or N-acyl group could also be considered as a bioisostere.

The trifluoromethyl group is often used as a bioisostere for a methyl or isopropyl group, but it can also be replaced by other electron-withdrawing groups such as a nitrile (-CN) or a sulfone (-SO₂R). These changes would significantly alter the electronic profile of the molecule and could lead to different biological activities.

The fluorine atom on the aromatic ring could be replaced with other halogens (Cl, Br) or a hydrogen atom to investigate the role of this substituent in any potential biological interactions. Furthermore, the entire benzotrifluoride (B45747) core could be replaced with other heterocyclic scaffolds that mimic its size and electronic properties. For instance, a pyridine or pyrimidine (B1678525) ring containing a trifluoromethyl group could be a suitable bioisostere.

Table 3: Illustrative Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Bioisosteric Replacement | Rationale |

| Ethoxy (-OCH₂CH₃) | Thioethoxy (-SCH₂CH₃) | Similar size, altered electronics and hydrogen bonding capacity. |

| Ethoxy (-OCH₂CH₃) | Ethylamino (-NHCH₂CH₃) | Introduction of a hydrogen bond donor. |

| Trifluoromethyl (-CF₃) | Nitrile (-CN) | Similar electron-withdrawing properties, different geometry. |

| Trifluoromethyl (-CF₃) | Pentafluoroethyl (-CF₂CF₃) | Increased lipophilicity and steric bulk. |

| Fluorine (-F) | Chlorine (-Cl) | Altered size and electronic properties of the halogen. |

This table provides hypothetical bioisosteric replacements based on established principles in medicinal chemistry.

Spectroscopic Research Methodologies for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Ethoxy-4-fluorobenzotrifluoride, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum would provide key information about the ethoxy group and the aromatic protons. The ethoxy group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the aromatic ring. The aromatic region of the spectrum would show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (doublets, doublets of doublets) would be dictated by the substitution pattern, specifically the positions of the ethoxy, fluoro, and trifluoromethyl groups.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see distinct signals for the two carbons of the ethoxy group, the carbon of the trifluoromethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon attached to the fluorine atom would show a large one-bond C-F coupling constant, while the trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional groups. huji.ac.ilwikipedia.org In the case of this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethyl (-CF₃) group. The chemical shift of the aromatic fluorine would be influenced by the electronic effects of the other substituents. The trifluoromethyl group would likely appear as a singlet, unless there is significant through-space coupling to the aromatic fluorine. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and differentiating between various fluorine environments within a molecule. ucsb.eduazom.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~4.1 | Quartet | -OCH₂CH₃ |

| ~1.4 | Triplet | -OCH₂CH₃ | |

| 7.0 - 7.5 | Multiplets | Aromatic CH | |

| ¹³C | ~123 (q, ¹JCF ≈ 272 Hz) | Quartet | -CF₃ |

| ~160 (d, ¹JCF ≈ 250 Hz) | Doublet | C-F | |

| 110 - 150 | Multiplets | Aromatic C | |

| ~65 | Singlet | -OCH₂CH₃ | |

| ~15 | Singlet | -OCH₂CH₃ | |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

| ~ -115 | Singlet | Ar-F |

Note: These are predicted values based on known data for similar structures and are for illustrative purposes only. Actual experimental values may vary.

To definitively assign the signals observed in the 1D NMR spectra and to understand the through-bond and through-space relationships between atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between protons, for example, confirming the coupling between the methylene and methyl protons of the ethoxy group and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons and for confirming the placement of the substituents on the aromatic ring by observing correlations between the ethoxy protons and the aromatic carbons, and between the aromatic protons and the carbons of the other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. For this compound, it could be used to determine the preferred conformation of the ethoxy group relative to the plane of the aromatic ring by observing through-space interactions between the ethoxy protons and the aromatic protons.

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. contractlaboratory.comthermofisher.com These techniques are complementary and can provide a molecular "fingerprint" that is unique to the compound. sapub.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. contractlaboratory.com For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the different functional groups. Key expected vibrational modes include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the region of 3100-2850 cm⁻¹.

C-O stretching: The C-O stretching of the ethoxy group would result in strong absorptions in the 1250-1000 cm⁻¹ region.

C-F stretching: The C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group would produce very strong and characteristic bands, typically in the 1350-1000 cm⁻¹ range.

Aromatic C=C stretching: These vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

FT-IR is also a powerful tool for monitoring the progress of chemical reactions. For example, in the synthesis of this compound, one could monitor the disappearance of the starting material's characteristic peaks and the appearance of the product's peaks over time.

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. sapub.org While FT-IR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. sapub.org This makes Raman particularly useful for observing non-polar or symmetric bonds. For this compound, Raman spectroscopy would be expected to provide strong signals for:

Aromatic ring breathing modes: These are often strong in the Raman spectrum and provide a characteristic fingerprint of the substituted benzene ring.

C-F stretching: The symmetric stretching of the C-F bonds in the trifluoromethyl group would likely be a strong Raman band.

C-C backbone vibrations: The carbon-carbon bonds of the aromatic ring and the ethoxy group would also be Raman active.

The combination of FT-IR and Raman spectra would provide a comprehensive vibrational profile of this compound, aiding in its definitive identification.

Expected Vibrational Frequencies for this compound

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 (m) | 3100-3000 (s) |

| Aliphatic C-H stretch | 2980-2850 (s) | 2980-2850 (s) |

| Aromatic C=C stretch | 1600-1450 (m-s) | 1600-1450 (s) |

| C-F (Ar-F) stretch | 1250-1100 (s) | 1250-1100 (w) |

| C-F (CF₃) stretch | 1350-1150 (vs) | 1350-1150 (m) |

| C-O stretch | 1260-1000 (s) | 1260-1000 (w) |

s = strong, m = medium, w = weak, vs = very strong. These are generalized ranges and actual values may differ.

Mass Spectrometry in Elucidating Reaction Products and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the molecular ion with high accuracy, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, expected fragmentation pathways could include:

Loss of an ethyl radical: Cleavage of the ether bond could lead to the loss of a C₂H₅ radical, resulting in a prominent fragment ion.

Loss of an ethoxy radical: Cleavage of the C-O bond could also result in the loss of an OC₂H₅ radical.

Loss of CF₃: The trifluoromethyl group could be lost as a radical.

Rearrangements: Aromatic systems can undergo complex rearrangements upon ionization, leading to a series of characteristic fragment ions.

By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed, and it can be distinguished from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of this absorption are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted benzene ring. The benzene chromophore itself exhibits characteristic π → π* transitions. The presence of substituents—the ethoxy (-OCH2CH3), fluoro (-F), and trifluoromethyl (-CF3) groups—significantly modulates these transitions.

The ethoxy group, being an electron-donating group (EDG) due to the lone pairs on the oxygen atom, acts as an auxochrome. It is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands of the benzene ring. This is due to the extension of the conjugated system through resonance.

Conversely, the trifluoromethyl group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms (inductive effect). This deactivates the ring and can lead to a hypsochromic shift (a shift to shorter wavelengths). The fluorine atom at the 4-position also contributes to the electronic environment, primarily through its inductive electron-withdrawing effect, although it also possesses weak electron-donating resonance capabilities.

The interplay of these opposing electronic effects—the donating ethoxy group and the withdrawing fluoro and trifluoromethyl groups—will determine the final position and intensity of the absorption maxima (λmax). Based on the analysis of similar substituted benzenes, the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane (B81311) are presented in Table 1.

| Expected Transition | Approximate λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Description |

| π → π* (Primary Band) | ~ 210 - 230 | ~ 7,000 - 10,000 | Corresponds to the E2 band of benzene, shifted by substituents. |

| π → π* (Secondary Band) | ~ 260 - 280 | ~ 500 - 1,500 | Corresponds to the B band of benzene, fine structure may be lost due to substitution. |

Table 1: Expected UV-Vis Spectroscopic Data for this compound

Note: The values in this table are estimations based on the analysis of substituent effects on the benzene chromophore and have not been experimentally verified for this specific compound due to a lack of available literature data.

Integration of Spectroscopic Data for Comprehensive Structural Assignments

While UV-Vis spectroscopy provides valuable information about the electronic structure, a definitive structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques. Each method offers complementary information, and together they provide a complete picture of the molecular architecture. The primary techniques used in conjunction with UV-Vis would be Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique would provide information about the number, connectivity, and chemical environment of the hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons and the protons of the ethoxy group (a quartet for the -OCH2- and a triplet for the -CH3). The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the 1,2,4-substitution pattern on the benzene ring.

13C NMR: This would reveal the number of unique carbon environments. Signals for the aromatic carbons, the ethoxy carbons, and the carbon of the trifluoromethyl group would be expected. The chemical shifts would be indicative of the electronic environment of each carbon atom.

19F NMR: Given the presence of both a fluoro and a trifluoromethyl group, 19F NMR would be particularly informative. It would show two distinct signals, one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the -CF3 group. The chemical shifts and any potential coupling between the fluorine nuclei would provide further structural confirmation.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching

C=C stretching of the aromatic ring

C-O-C stretching of the ether linkage

C-F stretching from both the aryl fluoride (B91410) and the trifluoromethyl group. The C-F stretches of the -CF3 group are typically very strong and appear in a characteristic region of the spectrum.

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern would show characteristic losses of fragments such as the ethoxy group, a fluorine atom, or the trifluoromethyl group, which would further support the proposed structure.

The integration of these techniques is summarized in Table 2, illustrating how each method contributes to the comprehensive structural assignment of this compound.

| Spectroscopic Technique | Information Provided | Expected Key Features for this compound |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Absorption bands in the UV region characteristic of a substituted benzene ring. |

| 1H NMR Spectroscopy | Proton environments and connectivity | Signals for aromatic protons and ethoxy group protons with specific splitting patterns. |

| 13C NMR Spectroscopy | Carbon skeleton | Distinct signals for all unique carbon atoms in the molecule. |

| 19F NMR Spectroscopy | Fluorine environments | Two separate signals for the aryl-F and the -CF3 group. |

| IR Spectroscopy | Functional groups | Characteristic absorption bands for aromatic C-H, C=C, C-O, and C-F bonds. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak corresponding to the exact mass and fragment ions from the loss of substituents. |

Table 2: Integrated Spectroscopic Approach for the Structural Elucidation of this compound

By combining the insights from each of these spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Theoretical and Computational Chemistry of 2 Ethoxy 4 Fluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethoxy-4-fluorobenzotrifluoride at the molecular level. These calculations provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be used to optimize the molecular structure. These calculations would predict key bond lengths, bond angles, and dihedral angles.

The presence of the ethoxy group (-OCH2CH3), the fluorine atom (-F), and the trifluoromethyl group (-CF3) on the benzene (B151609) ring introduces significant electronic and steric effects that dictate the final geometry. The trifluoromethyl group, with its bulky nature, and the ethoxy group will influence the planarity of the benzene ring. The orientation of the ethoxy group relative to the ring is of particular interest, as rotation around the C-O bond can lead to different conformers. DFT calculations can identify the lowest energy conformer, which is crucial for understanding the molecule's properties. A computational study on similar substituted pyridines highlights the utility of DFT in modeling such complex structures. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C-O Bond Length (Aromatic-Ethoxy) | 1.36 Å |

| C-F Bond Length | 1.35 Å |

| C-C Bond Length (Aromatic) | 1.39 - 1.41 Å |

| C-CF3 Bond Length | 1.50 Å |

| O-C-C Angle (Ethoxy) | 108.5° |

| C-C-F Angle | 119.0° |

| C-C-C-F Dihedral Angle | 0.0° |

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar molecules.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ethoxy group, which acts as a π-donor. lumenlearning.com Conversely, the LUMO is likely to be centered on the benzene ring and significantly influenced by the powerful electron-withdrawing trifluoromethyl group. nih.gov This distribution of frontier orbitals suggests that electrophilic attack would likely occur at the positions ortho and para to the activating ethoxy group, while nucleophilic attack would be directed towards the carbon atom of the trifluoromethyl group or the carbon atom attached to it on the ring.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, would visually represent these reactive sites. Regions of negative potential (red/yellow) indicate nucleophilic centers, while positive potential areas (blue) highlight electrophilic centers.

Table 2: Predicted Frontier Orbital Energies and Properties for this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. youtube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. youtube.comyoutube.com

For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible ethoxy group. The rotation around the C-O and C-C bonds of the ethoxy chain can be sampled to determine the most populated conformations in different environments (e.g., in a solvent or in the solid state).

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in the liquid or solid phase. These simulations can predict bulk properties such as density and can reveal the nature of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which are significant due to the polar C-F and C-O bonds. A computational study on mesogenic alkyl benzoates demonstrates the utility of such simulations in understanding packing and intermolecular forces. nih.gov Enhanced sampling techniques in MD, like metadynamics, can be particularly powerful in exploring complex structural changes. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, the prediction of NMR, IR, and UV-Vis spectra is of particular interest.

DFT calculations can provide accurate predictions of 1H, 13C, and 19F NMR chemical shifts. nih.govresearchgate.netacs.orgnih.gov The 19F NMR chemical shift is especially sensitive to the electronic environment, and its accurate prediction can help in the structural elucidation of complex fluorinated molecules. scholaris.ca The calculated shifts would be compared to experimentally obtained spectra to confirm the molecular structure.

Vibrational frequencies calculated from DFT can be correlated with experimental Infrared (IR) and Raman spectra. The characteristic vibrational modes for the C-F, C-O, and CF3 groups can be identified and assigned. For example, a computational study on a similar molecule, (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol, successfully correlated theoretical and experimental IR spectra. researchgate.net

Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and the nature of the orbitals involved in the transitions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Band | Assignment |

| 19F NMR | ~ -63 ppm | CF3 group |

| 19F NMR | ~ -115 ppm | Aromatic F |

| IR | ~ 1250 cm-1 | C-O-C stretch |

| IR | ~ 1100-1200 cm-1 | C-F stretches (CF3) |

| UV-Vis | ~ 210 nm, 260 nm | π -> π* transitions |

Note: The data in this table is hypothetical and based on typical values from computational predictions for similar molecules.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore the potential chemical reactions of this compound by mapping out reaction pathways and modeling the transition states. This is crucial for understanding its reactivity and stability.

For instance, the susceptibility of the C-F bonds to nucleophilic attack or the ether linkage to cleavage can be investigated. By modeling the reaction with a nucleophile, the energy profile of the reaction can be calculated, including the activation energy barrier. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Studies on the photolysis of benzotrifluoride (B45747) derivatives have shown a strong influence of substituents on C-F bond susceptibility. ethz.chacs.org

Furthermore, the reactivity of the aromatic ring towards electrophilic substitution can be modeled. The relative energies of the intermediates for ortho, meta, and para attack can be calculated to predict the regioselectivity of reactions like nitration or halogenation. Computational investigations into the SNAr reaction mechanisms of similar dinitropyridine derivatives provide a framework for such analyses. researchgate.net The decomposition of fluorinated ethers is another area where computational modeling can provide valuable insights. researchgate.net

Substituent Effects and Aromaticity Studies on Fluorinated Systems

The properties and reactivity of this compound are a direct consequence of the interplay between its three substituents on the benzene ring. The ethoxy group is an activating group that donates electron density to the ring through resonance (+R effect) and directs incoming electrophiles to the ortho and para positions. lumenlearning.com The fluorine atom is deactivating due to its strong inductive electron withdrawal (-I effect) but is also an ortho, para-director due to its lone pairs participating in resonance. The trifluoromethyl group is a powerful deactivating group due to its strong -I effect and directs incoming electrophiles to the meta position. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of asymmetrically substituted aromatic compounds like 2-Ethoxy-4-fluorobenzotrifluoride presents a considerable challenge. Future research will likely focus on developing sophisticated catalytic systems to improve yield, selectivity, and sustainability. The synthesis would presumably involve key steps such as etherification of a substituted phenol (B47542).

Research into homogeneous catalysts, such as zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes, has shown promise for the reductive etherification of various benzaldehyde (B42025) derivatives. osti.gov These catalysts are noted for their robustness and ability to function under "green" conditions, using the alcohol as both a reagent and a solvent. osti.gov Adapting such systems for the selective etherification of a precursor like 4-fluoro-2-hydroxybenzotrifluoride could provide a direct and efficient route to the target compound. Another avenue involves the palladium-catalyzed fluorination of aryl triflates, which can be a powerful method for introducing fluorine atoms into an aromatic ring. researchgate.net

Future investigations should aim to develop catalysts that can overcome the challenges posed by the deactivating effects of the trifluoromethyl group while enabling regioselective functionalization.

Table 1: Potential Catalytic Systems for Key Synthetic Transformations

| Reaction Type | Catalyst Class | Potential Precursor | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| O-Alkylation (Etherification) | Zr/Hf-POSS Complexes | 4-fluoro-2-hydroxybenzotrifluoride | High activity, selectivity, durability, "green" solvent compatibility. | Effective for reductive etherification of hydroxy- and methoxybenzaldehydes. osti.gov |

| Aromatic Fluorination | Palladium-based catalysts | Aryl Triflates | Applicable to both electron-rich and -poor substrates. | Buchwald and co-workers developed a Pd-catalyzed fluorination using CsF. researchgate.net |

| Cross-Coupling | Nickel or Copper Catalysts | Substituted Halobenzotrifluorides | Lower cost than palladium, unique reactivity profiles. | Often used in fluoroalkylation and other C-C or C-heteroatom bond formations. |

Exploration of Advanced Functional Materials Applications

The distinct electronic properties of this compound make it an intriguing candidate for the development of advanced functional materials. The interplay between the electron-donating ethoxy group and the strongly withdrawing fluoro and trifluoromethyl groups can lead to a large molecular dipole moment and unique intermolecular interactions. These characteristics are highly sought after in materials science. wiley.comwiley-vch.de

Fluorinated compounds are integral to many modern technologies, including pharmaceuticals, agrochemicals, and liquid crystals. nih.govsigmaaldrich.com The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and binding affinity in bioactive molecules. rsc.org Research could therefore be directed toward synthesizing derivatives of this compound as novel building blocks for:

Liquid Crystals: The polarity and rigid core are favorable for creating mesophases with specific dielectric properties.

Polymers: Incorporation into polymer backbones could yield materials with high thermal stability, chemical resistance, and specific optical properties.

Pharmaceuticals and Agrochemicals: It could serve as a key intermediate for complex active ingredients, where the specific substitution pattern is designed to optimize biological activity and pharmacokinetic properties. nih.govacs.org

Table 2: Potential Applications in Functional Materials

| Application Area | Motivating Molecular Features | Desired Material Property | Illustrative Example from Related Compounds |

|---|---|---|---|

| Pharmaceuticals | Trifluoromethyl group, lipophilicity. | Enhanced metabolic stability, membrane permeability, binding selectivity. | 4-Fluorobenzotrifluoride is a precursor for (S)-fluoxetine, a serotonin-uptake inhibitor. sigmaaldrich.com |

| Agrochemicals | C-F and C-O bonds, specific substitution pattern. | Increased potency, controlled environmental degradation. | Benzotrifluoride (B45747) derivatives are studied for their photodegradability. acs.org |

| Liquid Crystals | High dipole moment, molecular rigidity. | Specific dielectric anisotropy, wide temperature range for liquid crystal phases. | Fluorinated benzenes are common components in liquid crystal mixtures. |

| Specialty Polymers | Strong C-F bonds, thermal stability. | High-performance dielectrics, optical clarity, chemical inertness. | Fluoropolymers are widely used for their durability and low friction. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of many organofluorine compounds involves hazardous reagents, such as elemental fluorine or hydrofluoric acid, and reactions that require precise control over temperature and mixing. researchgate.netbeilstein-journals.orgrsc.org Flow chemistry has emerged as a powerful technology to mitigate these challenges, offering enhanced safety, improved reaction efficiency, and scalability. rsc.orgbeilstein-journals.org

Future efforts to produce this compound should explore the integration of its synthetic route into a continuous flow platform. Key benefits would include:

Enhanced Safety: Uninterrupted generation and immediate use of unstable or toxic intermediates, such as (difluoroiodo)arenes, minimizes operator exposure and the risk of uncontrolled reactions. rsc.org

Precise Control: Microreactors provide superior heat and mass transfer, allowing for precise control over exothermic reactions and preventing the formation of byproducts. beilstein-journals.org

Scalability and Automation: Once a process is optimized in a flow reactor, it can be scaled up by running the system for longer periods or by using parallel reactors. Automation can enable rapid screening of reaction conditions and on-demand production.

The multi-step synthesis of this compound could be designed as a fully integrated flow process, from the initial raw materials to the final purified product, representing a significant advancement over traditional batch manufacturing. rsc.org

Table 3: Comparison of Batch vs. Flow Synthesis for Fluorinated Aromatics

| Parameter | Batch Synthesis | Flow Chemistry | Anticipated Advantage for Synthesis |

|---|---|---|---|

| Safety | Handling of large quantities of hazardous reagents. | In-situ generation and immediate consumption of hazardous species. rsc.org | Significantly reduced risk. |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | High surface-area-to-volume ratio allows for rapid heat dissipation. beilstein-journals.org | Improved selectivity and yield. |

| Mixing | Can be inefficient, especially with solids like CsF. researchgate.net | Efficient and rapid mixing of reagents. | Faster reaction times and higher conversions. |

| Scalability | Difficult and requires re-optimization of process parameters. | Linear scalability by extending operation time or parallelization. rsc.org | Seamless transition from lab to production scale. |

Advanced Spectroscopic and Computational Approaches for Deeper Insights

To fully understand the structure-property relationships of this compound, advanced characterization techniques are essential. A combination of computational modeling and experimental spectroscopy can provide deep insights into its electronic structure, reactivity, and potential for intermolecular interactions.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating fluorinated aromatic systems. ias.ac.in Future studies should employ DFT to calculate key properties such as:

Optimized molecular geometry and bond lengths.

Molecular Electrostatic Potential (MEP) maps to predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) energies to estimate the electronic band gap and chemical reactivity. ias.ac.in

Nucleus-Independent Chemical Shift (NICS) values to quantify the aromaticity of the ring, which is known to be influenced by fluorine substitution. nih.govacs.org Computational studies have shown that fluorination can decrease the aromaticity of the benzene (B151609) ring through inductive and resonance effects. nih.govresearchgate.net

Spectroscopic Analysis: The computational results would be validated and complemented by advanced spectroscopic methods.

NMR Spectroscopy: 1H, 13C, and particularly 19F NMR are indispensable for confirming the structure. Theoretical calculations of chemical shifts can aid in peak assignment.

Vibrational Spectroscopy: FT-IR and FT-Raman spectra, compared against DFT-predicted vibrational frequencies, can confirm functional groups and provide a detailed picture of the molecule's vibrational modes. ias.ac.in

These combined approaches will create a comprehensive understanding of the molecule, guiding its rational design into new functional materials and synthetic intermediates.

Table 4: Proposed Computational and Spectroscopic Studies

| Method | Parameter to be Investigated | Scientific Insight Provided |

|---|---|---|

| DFT Calculations | Molecular Electrostatic Potential (MEP) | Identification of reactive sites and regions for intermolecular bonding. ias.ac.in |

| DFT Calculations | HOMO-LUMO Energy Gap | Prediction of chemical reactivity, kinetic stability, and optical properties. ias.ac.in |

| DFT Calculations | NICS Values | Quantification of aromatic character as influenced by substituents. nih.govacs.org |

| 19F NMR Spectroscopy | Chemical Shifts and Coupling Constants | Direct confirmation of the fluorine environment and molecular structure. |

| FT-IR / FT-Raman | Vibrational Frequencies | Experimental validation of computed structure and functional groups. ias.ac.in |

Q & A

Q. Answer :

- DFT calculations (B3LYP/6-311+G(d,p)) simulate IR, NMR, and UV-Vis spectra by modeling electron density and vibrational modes. For example:

- Validation workflow : Compare computed vs. experimental spectra to refine force fields or identify impurities.

Table 2 : Computed vs. experimental NMR shifts (ppm):

| Group | Computed (δ) | Experimental (δ) | Deviation |

|---|---|---|---|

| CF₃ | −67.2 | −68.5 | +1.3 |

| OCH₂CH₃ | 3.8 (q) | 3.7 (q) | −0.1 |

Advanced: How should researchers resolve contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions)?

Answer :

Discrepancies often arise from thermal motion in X-ray data or basis set limitations in DFT. Mitigation strategies:

- Refinement tools : Use SHELXL for high-resolution data to model anisotropic displacement parameters .

- Hybrid methods : Combine X-ray and neutron diffraction to resolve hydrogen positions.

- Case study : A 0.02 Å deviation in C-F bond lengths between X-ray (1.34 Å) and DFT (1.36 Å) was traced to lattice packing effects .

Advanced: What in vitro models are suitable for assessing the compound’s metabolic stability and toxicity?

Q. Answer :

- HepG2 cells : Monitor CYP450-mediated metabolism via LC-MS to identify metabolites (e.g., de-ethoxylation products).

- Ames test : Assess mutagenicity by tracking reverse mutations in Salmonella strains TA98/TA100.

- Safety protocols : Use gloveboxes for handling (prevents hydrolysis of trifluoromethyl groups) and adhere to waste disposal guidelines in .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Answer :

- ¹H/¹⁹F NMR : Resolve ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.7–4.0 ppm for OCH₂) and fluorine environments.

- GC-MS : Fragmentation patterns confirm molecular weight (e.g., m/z 224 for [M]+).

- XRD : Resolves trifluoromethyl geometry (tetrahedral vs. distorted) .

Advanced: How can solvent effects be modeled to improve reaction yields in nucleophilic substitutions?

Q. Answer :

- COSMO-RS simulations : Predict solvation energies to select solvents that stabilize transition states (e.g., DMSO stabilizes SN2 intermediates).

- Case study : Switching from THF to acetone increased ethoxylation yield from 70% to 88% due to better charge stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.